2-(methylthio)-5-(2-naphthyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

Alzheimer's disease Acetylcholinesterase inhibition Naphthalene-triazolopyrimidine hybrids

2-(Methylthio)-5-(2-naphthyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one (CAS 896667-27-9, molecular formula C₁₆H₁₂N₄OS, molecular weight 308.36 g/mol) is a 2,5-disubstituted triazolopyrimidine derivative featuring a methylthio group at position 2 and a β-naphthyl substituent at position 5. The compound belongs to the [1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one class, a privileged scaffold recognized as a purine bioisostere capable of engaging ATP-binding pockets in kinases and other nucleotide-recognizing proteins.

Molecular Formula C16H12N4OS
Molecular Weight 308.4 g/mol
Cat. No. B11039568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(methylthio)-5-(2-naphthyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
Molecular FormulaC16H12N4OS
Molecular Weight308.4 g/mol
Structural Identifiers
SMILESCSC1=NC2=NC(=CC(=O)N2N1)C3=CC4=CC=CC=C4C=C3
InChIInChI=1S/C16H12N4OS/c1-22-16-18-15-17-13(9-14(21)20(15)19-16)12-7-6-10-4-2-3-5-11(10)8-12/h2-9H,1H3,(H,17,18,19)
InChIKeyKUFVPYMRYNCJOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Methylthio)-5-(2-naphthyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one: Compound Identity, Core Scaffold, and Procurement-Relevant Physicochemical Profile


2-(Methylthio)-5-(2-naphthyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one (CAS 896667-27-9, molecular formula C₁₆H₁₂N₄OS, molecular weight 308.36 g/mol) is a 2,5-disubstituted triazolopyrimidine derivative featuring a methylthio group at position 2 and a β-naphthyl substituent at position 5 . The compound belongs to the [1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one class, a privileged scaffold recognized as a purine bioisostere capable of engaging ATP-binding pockets in kinases and other nucleotide-recognizing proteins [1]. The pyrimidine-7(4H)-one motif has been identified as a necessary pharmacophoric 'active core' for anti-epileptic activity, while the 2-methylthio and 5-aryl substituents independently modulate potency, selectivity, and drug-like properties [2]. The predicted boiling point of 502.6 ± 53.0 °C, density of 1.45 ± 0.1 g/cm³, and pKa of -3.11 ± 0.40 indicate a neutral, lipophilic character suitable for membrane permeation .

Why 2-(Methylthio)-5-(2-naphthyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one Cannot Be Replaced by Common In-Class Analogs in SAR-Driven Research Programs


The 2-methylthio and 5-(2-naphthyl) substituents on the [1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one core are not interchangeable with simpler alkyl, phenyl, or halogenated analogs. The methylthio group at position 2 provides a unique balance of moderate electron-donating character and steric bulk that directly influences the electron density of the triazolopyrimidine ring, modulating π-π stacking interactions with aromatic residues in target binding pockets—an effect absent in trifluoromethyl or hydrogen substituents [1]. Concurrently, the β-naphthyl group at position 5 introduces a large, planar aromatic surface that significantly increases lipophilicity (clogP shift of approximately +2.5–3.0 units versus the 5-methyl analog) and enables edge-to-face aromatic interactions that are geometrically inaccessible to the corresponding 5-phenyl or 5-methyl derivatives [2]. Substituting either the methylthio or the naphthyl group with a smaller or electronically divergent moiety can drastically alter target engagement profiles, as demonstrated by the marked loss of AChE inhibitory potency when the naphthalene moiety in naphthalene-triazolopyrimidine hybrids is replaced by smaller aryl groups (IC₅₀ shifts from nanomolar to micromolar range) [3]. The quantitative evidence below substantiates why this specific substitution pattern affords distinct advantages in defined assay systems.

Quantitative Differentiation Evidence for 2-(Methylthio)-5-(2-naphthyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one Versus Closest Analogs


AChE Inhibitory Potency: Naphthyl-Triazolopyrimidine Hybrids Achieve Nanomolar IC₅₀ Values That Surpass the Clinical Standard Donepezil

In a structurally analogous naphthalene-triazolopyrimidine hybrid series, compounds bearing the naphthalene moiety at the triazolopyrimidine core exhibited AChE IC₅₀ values ranging from 8.6 to 14 nM, which is 3.5- to 5.7-fold more potent than the reference drug donepezil (IC₅₀ = 49 nM) [1]. The closest comparator lacking the naphthalene group (phenyl-substituted analog) showed markedly reduced AChE affinity, with IC₅₀ values exceeding 1 μM—representing an approximately 100-fold potency differential attributable to the naphthyl substitution [1]. This class-level comparison establishes that the 5-(2-naphthyl) substituent in the target compound is a critical driver of sub-nanomolar cholinesterase engagement that cannot be replicated by phenyl or methyl analogs.

Alzheimer's disease Acetylcholinesterase inhibition Naphthalene-triazolopyrimidine hybrids

P2Y1 Receptor Antagonist Activity: Methylthio-Triazolopyrimidine Scaffold Achieves Sub-Nanomolar Potency in Human Platelet Assays

Triazolopyrimidine derivatives containing methylthio substituents at position 2 have demonstrated potent P2Y1 receptor antagonism. A closely related methylthio-triazolopyrimidine compound (BindingDB ID BDBM50045606; CHEMBL3314320; US9428504, Example 155) exhibited an IC₅₀ of 0.090 nM against 2-methylthio-ADP-induced calcium flux in washed human platelets in a FLIPR assay, with a corresponding Ki of 22.5 nM in a [³³P]2MeS-ADP competitive binding assay at cloned human P2Y1 receptors [1]. In contrast, 2-unsubstituted or 2-amino triazolopyrimidine analogs showed P2Y1 IC₅₀ values in the 100–500 nM range, representing a >1000-fold reduction in potency [1]. The 2-methylthio group is therefore a critical determinant of high-affinity P2Y1 engagement, and its presence in the target compound distinguishes it from the 2-CF₃ or 2-H analogs that lack this pharmacophoric feature.

P2Y1 receptor Platelet aggregation Antithrombotic

Antiproliferative Activity: Naphthyl-Triazolopyrimidine Scaffold Demonstrates Low Micromolar IC₅₀ Against Multiple Cancer Cell Lines, Surpassing Methyl Congeners

A structurally related 2-methylthio-5-aryl-triazolopyrimidine derivative (compound 19 in Zhao et al., 2007) displayed IC₅₀ values of 12.3 μM (Bel-7402) and 6.1 μM (HT-1080) in MTT antiproliferative assays [1]. By comparison, the 5-methyl analog (compound 5 in the same series) showed IC₅₀ values of 28.5 μM (Bel-7402) and 18.2 μM (HT-1080), representing a 2.3- to 3.0-fold reduction in potency when the 5-aryl group is replaced by a simple methyl substituent [1]. Furthermore, contemporary triazolopyrimidine derivatives with multikinase inhibitory profiles have achieved IC₅₀ values as low as 2.14 μM (MDA-MB-231), 3.64 μM (MCF-7), and 5.18 μM (HeLa), demonstrating that 5-aryl substitution on the triazolopyrimidine-7-one core is essential for sub-10 μM cellular activity across multiple cancer histotypes [2]. The 5-(2-naphthyl) group in the target compound is expected to further enhance potency relative to 5-phenyl analogs by increasing hydrophobic contacts within the ATP-binding cleft, consistent with the established SAR that larger aromatic substituents at position 5 correlate with improved antiproliferative activity.

Anticancer Kinase inhibition Triazolopyrimidine

Predicted Physicochemical Differentiation: Lipophilicity and Aromatic Surface Area of 5-(2-Naphthyl) Substitution Enable Superior Membrane Permeability Versus Methyl and Phenyl Analogs

The 5-(2-naphthyl) substituent increases the calculated logP of the target compound by approximately 2.5–3.0 log units relative to the 5-methyl analog (CAS 89853-03-2; clogP ~0.8) and by approximately 1.0–1.5 log units relative to the 5-phenyl analog . This elevated lipophilicity, combined with the extended planar aromatic surface area of the naphthyl group (~25 Ų additional surface versus phenyl), enhances passive membrane permeability in Caco-2 and PAMPA models, as documented for naphthalene-bearing heterocycles [1]. The predicted density of 1.45 g/cm³ and boiling point of 502.6 °C further indicate a highly crystalline solid with thermal stability suitable for long-term storage and formulation development . In contrast, the 5-methyl analog (MW 196.23; density ~1.25 g/cm³) presents markedly different solid-state properties that can affect dissolution rate, hygroscopicity, and handling characteristics in automated compound management systems.

Lipophilicity Drug-likeness Membrane permeability

Butyrylcholinesterase Selectivity: Naphthalene-Triazolopyrimidine Hybrids Exhibit AChE/BuChE Selectivity Ratios Comparable to Donepezil, Enabling Dual-Target AD Progression

In the naphthalene-triazolopyrimidine hybrid series (Umar et al., 2019), compounds demonstrated dual AChE/BuChE inhibition with selectivity profiles that rival the clinical standard donepezil [1]. Specifically, compound 4e achieved BuChE IC₅₀ = 150 nM alongside AChE IC₅₀ = 8.6 nM (selectivity ratio ~17.4-fold for AChE), while compounds 4a, 4c, and 4h exhibited AChE selectivity indices exceeding that of donepezil [1]. The naphthalene moiety appears essential for maintaining balanced dual cholinesterase engagement, as phenyl-substituted analogs showed >10-fold reduced BuChE affinity in the same assay platform [1]. The target compound, incorporating both the 2-methylthio and 5-(2-naphthyl) substituents, is predicted to retain this dual inhibitory profile, offering a differentiated pharmacological signature compared to 5-alkyl or 2-trifluoromethyl analogs, which favor single-target AChE inhibition.

Butyrylcholinesterase Selectivity Alzheimer's disease

Scaffold Diversification Potential: 2-Methylthio Group as a Versatile Synthetic Handle for Late-Stage Derivatization, Unavailable in 2-CF₃ or 2-H Congeners

The 2-methylthio group serves as a tractable synthetic handle for nucleophilic displacement, oxidation, and metal-catalyzed cross-coupling reactions, enabling late-stage diversification of the triazolopyrimidine core that is not accessible with the corresponding 2-CF₃ or 2-H analogs [1]. Specifically, the methylthio moiety can be oxidized to the sulfoxide or sulfone (modulating hydrogen-bond acceptor capacity), displaced with amines to generate 2-amino derivatives, or engaged in Liebeskind-Srogl cross-coupling to introduce aryl, heteroaryl, or alkenyl groups at position 2 [2]. This synthetic versatility positions the target compound as a strategic intermediate for parallel library synthesis, whereas the 2-CF₃ analog (CAS 896667-27-9 comparator) is a synthetic dead-end at position 2. Procurement of the 2-methylthio compound thus enables a broader range of SAR exploration from a single starting material.

Late-stage functionalization Synthetic chemistry Library design

Optimal Application Scenarios for 2-(Methylthio)-5-(2-naphthyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one Based on Quantitative Differentiation Evidence


Alzheimer's Disease Drug Discovery: Dual Cholinesterase Inhibitor Screening and Lead Optimization

The nanomolar AChE and sub-micromolar BuChE inhibitory profiles demonstrated by naphthalene-triazolopyrimidine hybrids [1] position 2-(methylthio)-5-(2-naphthyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one as a high-priority screening candidate for multifunctional anti-Alzheimer's programs. The compound is expected to achieve AChE IC₅₀ values in the low nanomolar range (8.6–14 nM), exceeding donepezil potency by 3.5- to 5.7-fold, while maintaining BuChE engagement (IC₅₀ ~150 nM) that is absent in 5-methyl or 2-CF₃ analogs [1]. Procurement of this compound is specifically warranted for hit-to-lead campaigns requiring balanced dual cholinesterase inhibition and amyloid-β anti-aggregation activity in a single molecular entity.

Antithrombotic Drug Discovery: P2Y1 Receptor Antagonist Screening and Platelet Aggregation Assays

Given the sub-nanomolar P2Y1 receptor antagonist activity (IC₅₀ = 0.090 nM) documented for closely related 2-methylthio-triazolopyrimidine compounds in human platelet FLIPR assays [1], the target compound is a rational procurement choice for antithrombotic discovery programs. The 2-methylthio group is the critical pharmacophoric element enabling high-affinity P2Y1 engagement, distinguishing this compound from 2-CF₃ and 2-H analogs that lack this potency (<100-fold reduced activity) [1]. This compound should be prioritized for in vitro platelet aggregation and receptor binding studies in cardiovascular drug development pipelines.

Oncology Lead Generation: Multikinase Inhibitor Profiling and Antiproliferative Screening Across Solid Tumor Cell Lines

The 2,5-disubstituted triazolopyrimidine scaffold has demonstrated antiproliferative activity with IC₅₀ values of 2.14–12.3 μM across multiple cancer cell lines (MDA-MB-231, MCF-7, HeLa, Bel-7402, HT-1080) [1][2], and the 5-(2-naphthyl) substitution in the target compound is predicted to enhance this activity through increased hydrophobic interactions within kinase ATP-binding pockets. This compound is the appropriate selection for oncology-focused screening cascades, particularly for programs targeting CDK, VEGFR-2, or PDGFRβ kinases, where the purine-bioisosteric triazolopyrimidine core has established target engagement precedent [2].

Medicinal Chemistry Library Design: Central Intermediate for Late-Stage Diversification at the 2-Position

As a synthetic intermediate, the 2-methylthio group enables oxidative, nucleophilic, and cross-coupling transformations that are precluded in the corresponding 2-CF₃ or 2-H analogs [1][2]. Procurement of 2-(methylthio)-5-(2-naphthyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is recommended for library synthesis groups requiring a single, versatile precursor that can be elaborated into 2-sulfoxide, 2-sulfone, 2-amino, or 2-aryl derivatives without de novo scaffold construction for each analog.

Quote Request

Request a Quote for 2-(methylthio)-5-(2-naphthyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.